2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
Overview
Description
The compound “2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” has a CAS Number of 393509-23-4 and a molecular weight of 312.14 . Its IUPAC name is (5-bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H11BrFNO2/c14-10-5-7(15)4-9-8-2-1-6(3-11(17)18)12(8)16-13(9)10/h4-6,16H,1-3H2,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Structural and Spectral Characterization
- X-Ray Powder Diffraction Study: The polymorphism of similar compounds has been characterized, showing the existence of multiple polymorphic forms, which are crucial for pharmaceutical applications. These forms have different stabilities and mechanical effects, such as grinding affecting the crystallite size and lattice strain (Miyamae et al., 1994).
- Absorption and Fluorescence Spectra: The spectral properties, including absorption and fluorescence spectra of indole-3-acetic acid derivatives, have been analyzed. These properties are significant for understanding the photophysical behavior and potential applications in sensing and molecular imaging (Carić et al., 2004).
Synthesis and Applications in Drug Discovery
- Microwave-Assisted Synthesis: Novel indole and furan derivatives with anti-inflammatory and analgesic activities have been synthesized, showcasing the therapeutic potential of similar compounds (Sondhi et al., 2007).
- Prostaglandin D2 Receptor Antagonist Discovery: The discovery of potent and selective antagonists highlights the medicinal chemistry efforts to target specific biological pathways, indicating the potential of similar compounds in drug development (Sturino et al., 2007).
Chemical Analysis and Biological Activity
- Column-Chromatographic Analysis: Techniques for analyzing indoleacetic acids in biological samples demonstrate the utility of such compounds in bioanalytical contexts, important for drug metabolism and pharmacokinetic studies (Chilcote, 1972).
- Crystal Structure Analysis: Detailed crystal structure analysis provides insights into the molecular geometry and potential interactions of similar compounds, which is fundamental for the design of drugs and materials (Xiong et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2/c14-10-5-7(15)4-9-8-2-1-6(3-11(17)18)12(8)16-13(9)10/h4-6,16H,1-3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLKQSJWWUVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)NC3=C2C=C(C=C3Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582980 | |
Record name | (5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
CAS RN |
393509-23-4 | |
Record name | (5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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